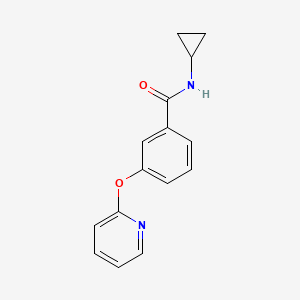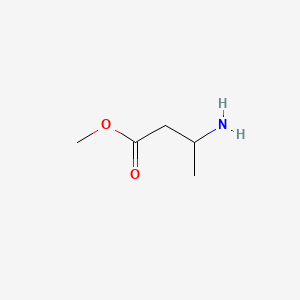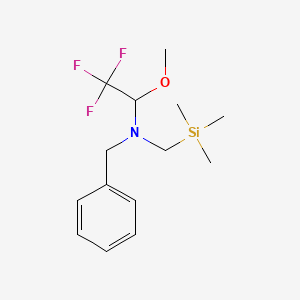
N-cyclopropyl-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-3-(pyridin-2-yloxy)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of “this compound” involves the use of a bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe 2 Ni-BDC) . This framework acts as a productive heterogeneous catalyst for the amidation reaction .Molecular Structure Analysis
The molecular structure of “this compound” is determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis
“this compound” is involved in fungicidal activity . Pyrimidinamine derivatives, which include this compound, act as mitochondrial complex I electron transport inhibitors (MET I) .Physical And Chemical Properties Analysis
The molecular weights of related compounds are less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules .Aplicaciones Científicas De Investigación
Enzyme Inhibition
N-cyclopropyl-3-(pyridin-2-yloxy)benzamide derivatives have been identified as selective inhibitors of specific enzymes. For instance, N-(Pyridin-3-yl)benzamides have been synthesized and evaluated for their potential to inhibit human aldosterone synthase (CYP11B2) with high selectivity, showing clear evidence of their role as CYP11B2 inhibitors in vitro (Zimmer et al., 2011).
Anticancer Activity
Some derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been found to be isotype-selective small molecule histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity in vivo and entering clinical trials, showing promise as anticancer drugs (Zhou et al., 2008).
Drug Discovery and Development
In the context of drug discovery, the synthesis and structure-activity relationships of benzamides, including this compound derivatives, have been extensively studied. These studies aim to develop potent drugs with minimal side effects for the treatment of various conditions, including psychosis and cancer. For example, the synthesis of benzamides as potential neuroleptics reveals a correlation between structure and activity, highlighting the importance of specific substituents for enhancing activity (Iwanami et al., 1981).
Safety and Hazards
Direcciones Futuras
The increasing evolution of pesticide resistance has led to the consideration of pyrimidinamine derivatives, including “N-cyclopropyl-3-(pyridin-2-yloxy)benzamide”, as promising agricultural compounds . Their outstanding activity and different mode of action from other fungicides make them a hot topic in the pesticide field .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, contributing to their biological activity .
Biochemical Pathways
Similar compounds have been known to influence various biological pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-cyclopropyl-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-12-7-8-12)11-4-3-5-13(10-11)19-14-6-1-2-9-16-14/h1-6,9-10,12H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSYLWXLQPIOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)
![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)


![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)
![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)


